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Compound of Interest

Compound Name: Raltegravir

Cat. No.: B15611335

This guide provides a detailed comparison of the clinical outcomes associated with two key
antiretroviral agents, Raltegravir (an integrase inhibitor) and Efavirenz (a non-nucleoside
reverse transcriptase inhibitor), when used in combination therapy for treatment-naive HIV-1
infected individuals. The data presented is primarily derived from the pivotal STARTMRK
clinical trial, a multi-center, double-blind, randomized, active-controlled, Phase Il non-inferiority
study.

Experimental Protocols

The primary data source for this comparison is the STARTMRK (MK-0518 protocol 021) study.
[1]

Study Design: This was a multicenter, double-blind, randomized, active-controlled, Phase IlI
non-inferiority trial with a 5-year follow-up period.[2][3][4] Patients were enrolled from 67 sites
across five continents.[1][2]

Patient Population: The study enrolled 566 treatment-naive adult patients with HIV-1 infection.
[2] Key eligibility criteria included HIV-1 RNA (VRNA) concentration of more than 5000 copies
per mL and no baseline resistance to efavirenz, tenofovir, or emtricitabine.[2] At baseline, 53%
of patients had a viral load of over 100,000 VRNA copies per mL, and 47% had CD4 counts of
200 cells per microliter or less.[2]

Treatment Regimens: Patients were randomized in a 1:1 ratio to receive either:
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» Raltegravir Arm: 400 mg of raltegravir orally twice daily.[2]
o Efavirenz Arm: 600 mg of efavirenz orally once daily.[2]

Both drugs were administered in combination with a fixed-dose background regimen of 300 mg
of tenofovir disoproxil fumarate and 200 mg of emtricitabine once daily.[2][5]

Endpoints:

o Primary Efficacy Endpoint: The proportion of patients with a VRNA concentration of less than
50 copies per mL at week 48.[2]

o Secondary Endpoints: Included assessment of antiretroviral activity at various time points
(96, 156, 192, and 240 weeks), change from baseline in CD4 cell count, and safety and
tolerability.[5]

Statistical Analysis: The primary analysis was a per-protocol, non-inferiority assessment with a
margin of 12%.[2] A non-completer-as-failure (NC=F) approach was used for the primary
efficacy analysis.[4]

Data Presentation
Virologic and Immunologic Outcomes

The following tables summarize the key efficacy data from the STARTMRK trial at various
follow-up intervals.

Table 1: Virologic Suppression (HIV-1 RNA < 50 copies/mL)
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. . . ) Treatment

Timepoint Raltegravir Arm (%) Efavirenz Arm (%) .
Difference (95% CI)

Week 48 86.1 81.9 4.2% (-1.9 to 10.3)
Week 96 81 79 2% (-4t0 9)
Week 156 75.4 68.1 7.3% (-0.2 to 14.7)
Week 192 76 67 9.0% (1.6 to 16.4)
Week 240 (5 years) 71.0 61.3 9.5% (1.7 t0 17.3)

Data sourced from multiple reports of the STARTMRK trial.[2][3][4][5][6][7][8][°][10]

Table 2: Mean Change from Baseline in CD4 Cell Count (cells/mms3)

Timepoint Raltegravir Arm Efavirenz Arm Difference (95% CI)
Week 96 240 225 15 (-13 to 42)

Week 156 332 295 37 (4 to 69)

Week 192 360.7 300.9 59.8 (24.1t0 95.4)
Week 240 (5 years) 374 312 62 (22 to 102)

Data sourced from multiple reports of the STARTMRK trial.[4][6][7][8][9][10]

An observational cohort study also found that over a 2.5-year period, patients initiating a
raltegravir-containing regimen spent an average of 74 more days alive and with a suppressed
viral load compared to those on an efavirenz-containing regimen.[11][12]

Safety and Tolerability

Table 3: Incidence of Drug-Related Clinical Adverse Events
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Adverse Event . )
Raltegravir Arm (%) Efavirenz Arm (%) P-value

Category
Any Drug-Related

o 44.1-52.0 77.0-80.1 <0.001
Clinical AE
Neuropsychiatric Side

39.1 64.2 <0.001
Effects
Discontinuation due to
10

AEs

Data represents cumulative events over the 5-year study period and is sourced from multiple
reports of the STARTMRK trial.[2][3][4][6][8][9]

Raltegravir was associated with a significantly lower incidence of drug-related adverse events,
particularly neuropsychiatric symptoms, compared to efavirenz.[3]

Mandatory Visualization
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Follow-up & Analysis

Secondary Endpoints:
- Virologic Efficacy (long-term)
- CD4 Count Change
- Safety & Tolerability

Treatment Arms (Double-Blind)

Raltegravir 400mg BID
+ Tenofovir/Emtricitabine
Arm 1 (n=281)

Screening & Enrollment Randomization (1:1) Follow-up at Weeks:

48, 96, 156, 192, 240

Treatment-Naive Primary Endpoint:
HIV-1 Infected Adults ~ H— Randomization Am 2 Efavirenz 600mg QD HIV-1 RNA < 50 copies/mL
(n=566) >

L J at Week 48
jgdl  + Tenofovir/Emtricitabine
(n=282)

Click to download full resolution via product page

Caption: Workflow of the STARTMRK Clinical Trial.
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Caption: Mechanism of Action for Raltegravir and Efavirenz.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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